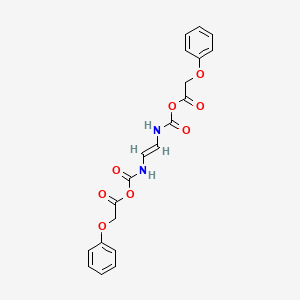
N,N'-Vinylenebis(phenoxyacetic acid carbamic acid anhydride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is a complex organic compound with a unique structure that combines elements of phenoxyacetic acid and carbamic acid anhydride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) typically involves the reaction of phenoxyacetic acid with carbamic acid anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The detailed mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include other derivatives of phenoxyacetic acid and carbamic acid anhydride, such as:
- Phenoxyacetic acid carbamic acid anhydride
- N,N’-Vinylenebis(phenoxyacetic acid)
- Carbamic acid anhydride derivatives
Uniqueness
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
73622-93-2 |
|---|---|
Molekularformel |
C20H18N2O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[(E)-2-[(2-phenoxyacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-phenoxyacetate |
InChI |
InChI=1S/C20H18N2O8/c23-17(13-27-15-7-3-1-4-8-15)29-19(25)21-11-12-22-20(26)30-18(24)14-28-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,25)(H,22,26)/b12-11+ |
InChI-Schlüssel |
GJOUVZMYTGGZHZ-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)NC=CNC(=O)OC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




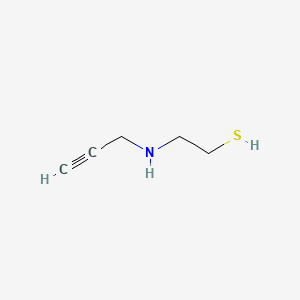
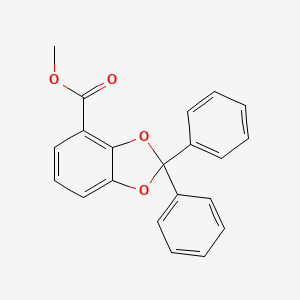
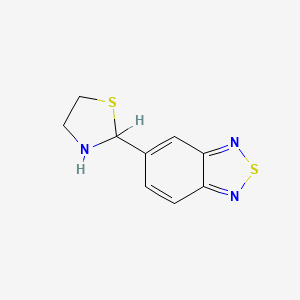
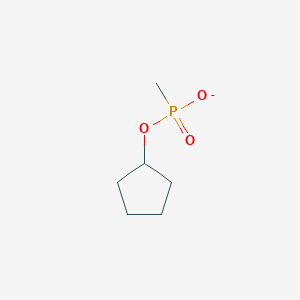
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
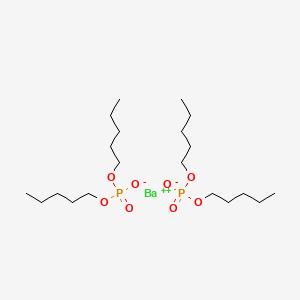
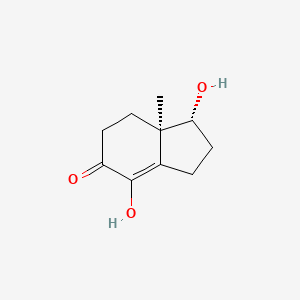
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
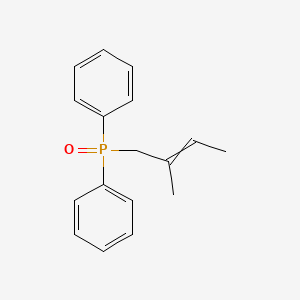
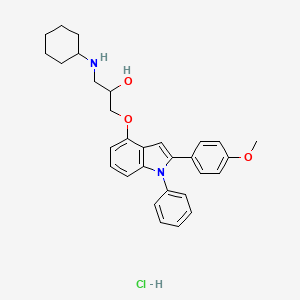
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
